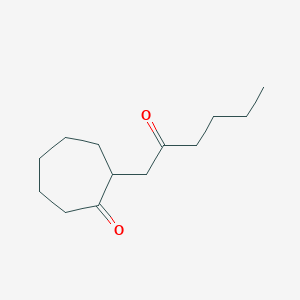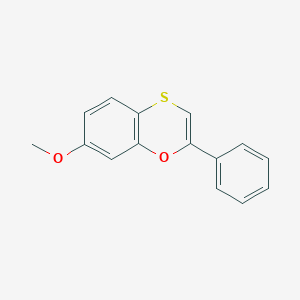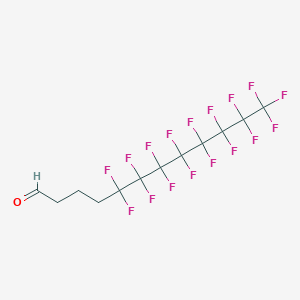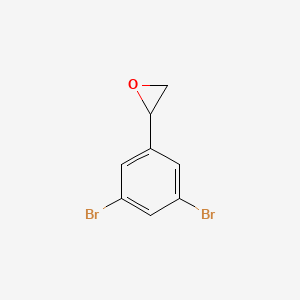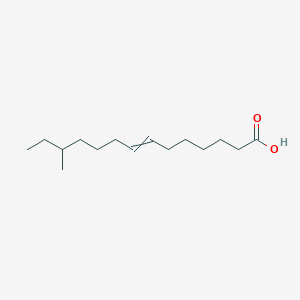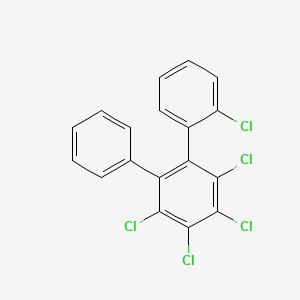
Terphenyl, pentachloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terphenyl, pentachloro- is a chlorinated derivative of terphenyl, an aromatic hydrocarbon consisting of three benzene rings connected in a linear arrangement. The compound is known for its high stability and resistance to degradation, making it useful in various industrial applications. The addition of chlorine atoms enhances its chemical properties, making it a valuable compound in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Terphenyl, pentachloro- typically involves the chlorination of terphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the terphenyl molecule.
Industrial Production Methods
In industrial settings, the production of Terphenyl, pentachloro- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced catalytic systems further enhances the efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions
Terphenyl, pentachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated terphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated and oxygenated derivatives of terphenyl, which have applications in different fields such as materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
Terphenyl, pentachloro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s stability and resistance to degradation make it useful in studying biological systems and environmental processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of high-performance materials, such as polymers and coatings, due to its chemical stability and resistance to heat and chemicals.
Mecanismo De Acción
The mechanism of action of Terphenyl, pentachloro- involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Terphenyl: The parent compound, consisting of three benzene rings without chlorine atoms.
Polychlorinated Biphenyls (PCBs): Similar in structure but with varying degrees of chlorination and different applications.
Pentachlorobenzene: A chlorinated benzene derivative with similar chemical properties.
Uniqueness
Terphenyl, pentachloro- is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high stability and resistance to degradation make it particularly valuable in applications requiring long-lasting and durable materials.
Propiedades
Número CAS |
88384-57-0 |
|---|---|
Fórmula molecular |
C18H9Cl5 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
1,2,3,4-tetrachloro-5-(2-chlorophenyl)-6-phenylbenzene |
InChI |
InChI=1S/C18H9Cl5/c19-12-9-5-4-8-11(12)14-13(10-6-2-1-3-7-10)15(20)17(22)18(23)16(14)21/h1-9H |
Clave InChI |
NKOTZQCIYQURJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


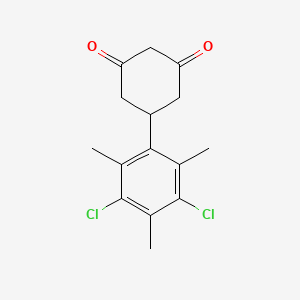
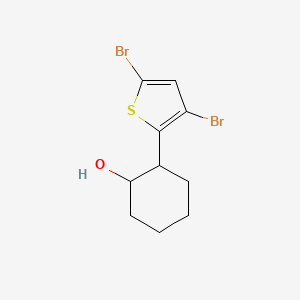
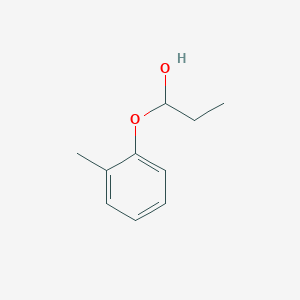
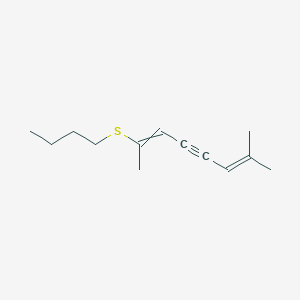
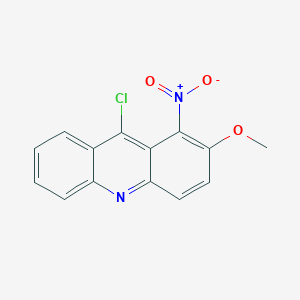

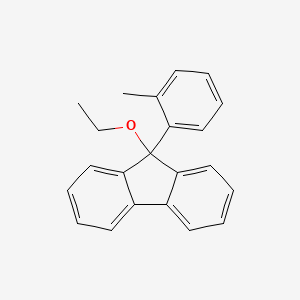
![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)
